molecular formula C18H20BrClN2 B10887749 1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine

1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine

Cat. No.: B10887749
M. Wt: 379.7 g/mol
InChI Key: BSMIAQFPGXNNDF-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features two benzyl groups substituted with bromine and chlorine atoms, respectively, attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine typically involves the reaction of 3-bromobenzyl chloride and 2-chlorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Anhydrous ethanol or acetonitrile
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.

    Reduction: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted piperazines with different functional groups.

    Oxidation: Benzaldehydes or benzoic acids.

    Reduction: Dehalogenated piperazines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A simpler analogue without halogen substitutions.

    1-(4-Chlorobenzyl)piperazine: Contains only a chlorine atom on the benzyl group.

    1-(3-Bromobenzyl)piperazine: Contains only a bromine atom on the benzyl group.

Uniqueness

1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine is unique due to the presence of both bromine and chlorine atoms on the benzyl groups, which can significantly affect its chemical reactivity and biological activity compared to its simpler analogues.

Properties

Molecular Formula

C18H20BrClN2

Molecular Weight

379.7 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrClN2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2

InChI Key

BSMIAQFPGXNNDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3Cl

Origin of Product

United States

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